molecular formula C17H18N2O3S B6504764 methyl 1-{[(thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1396564-83-2

methyl 1-{[(thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6504764
CAS No.: 1396564-83-2
M. Wt: 330.4 g/mol
InChI Key: GKQNKUYQHIGJDT-UHFFFAOYSA-N
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Description

Methyl 1-{[(thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline (THIQ) derivative characterized by:

  • A methyl carboxylate group at position 2.
  • A carbamoyl substituent at position 1, modified with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

methyl 1-(thiophen-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-17(21)19-9-8-12-5-2-3-7-14(12)15(19)16(20)18-11-13-6-4-10-23-13/h2-7,10,15H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNKUYQHIGJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-{[(thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (referred to as "the compound") is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core modified with a thiophen-2-ylmethyl carbamoyl group and a methyl ester. The molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S with a molecular weight of 282.33 g/mol. Its IUPAC name is this compound.

Antimicrobial Activity

Recent studies have indicated that THIQ derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

THIQ compounds are also noted for their neuroprotective activities. Research has demonstrated that certain THIQ derivatives can protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism of action may involve modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that THIQ derivatives can inhibit pro-inflammatory cytokine production and reduce inflammation in various models of disease, including rheumatoid arthritis and inflammatory bowel disease . This activity is likely mediated through inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoquinoline ring can significantly influence their pharmacological profiles. For example:

ModificationEffect on Activity
Thiophen-2-ylmethyl groupEnhances antimicrobial activity
Carbamoyl substitutionIncreases neuroprotective effects
Ester vs. acidEsters generally show better bioavailability

Research indicates that the presence of electron-withdrawing groups enhances the binding affinity to biological targets, while steric hindrance can affect the compound's ability to cross biological membranes .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several THIQ derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced potency against resistant strains .
  • Neuroprotection : In vitro assays demonstrated that the compound could significantly reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents .
  • Inflammation Models : In vivo studies using animal models of inflammation showed that administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores in arthritis models .

Scientific Research Applications

Anticancer Activity

Research has indicated that MTTC exhibits significant anticancer properties. Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the incorporation of thiophene moieties has been shown to enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects

MTTC has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent. Research suggests that MTTC can reduce oxidative stress and inflammation in neuronal cells, contributing to its protective effects .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways . This makes MTTC a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance.

Drug Development

The structural characteristics of MTTC make it an attractive scaffold for drug development. Its ability to form various derivatives allows for optimization of pharmacokinetic properties such as solubility and bioavailability. Ongoing research is focused on synthesizing analogs with improved efficacy and reduced side effects .

Organic Electronics

MTTC has potential applications in the field of organic electronics due to its electronic properties derived from the thiophene group. Research indicates that compounds with similar structures can be used as semiconductors in organic light-emitting diodes (OLEDs) and photovoltaic devices . The incorporation of MTTC into polymer matrices could enhance the performance of these materials.

Sensor Development

The unique chemical properties of MTTC make it suitable for developing sensors, particularly for detecting environmental pollutants or biological markers. Its ability to undergo specific chemical reactions can be harnessed in sensor technology to create sensitive detection systems .

Case Studies

StudyFocusFindings
Anticancer ActivityMTTC derivatives showed significant inhibition of tumor growth in vitro and in vivo models.
NeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cell cultures treated with MTTC.
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria with low minimum inhibitory concentrations (MICs).

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group at the 2-position is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions Product Reference
Acidic hydrolysisHCl (aq.), reflux1-{[(Thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
Basic hydrolysis (saponification)NaOH (aq.), MeOH, heatSodium salt of the carboxylic acid
TransesterificationROH (e.g., ethanol), H⁺ catalystEthyl 1-{[(thiophen-2-yl)methyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Key Observations :

  • Hydrolysis under acidic conditions (e.g., HCl/MeOH) proceeds efficiently, as demonstrated in the synthesis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivatives .

  • Transesterification with alcohols (e.g., ethanol) in the presence of acid catalysts provides a route to alternative esters .

Carbamoyl Group Reactivity

The carbamoyl linkage (—NH—CO—) may undergo hydrolysis or substitution, depending on reaction conditions.

Hydrolysis to Amine

Reaction Conditions Product Reference
Acidic hydrolysisConc. HCl, reflux1,2,3,4-Tetrahydroisoquinoline-2-carboxylate with free amine
Enzymatic cleavageProteases (e.g., trypsin)Amine and thiophen-2-ylmethyl alcohol

Mechanistic Insight :

  • Strong acids (e.g., HCl) cleave the carbamoyl bond, yielding the parent amine and releasing (thiophen-2-yl)methanol .

  • Enzymatic methods offer regioselective cleavage under mild conditions .

Substitution Reactions

The carbamoyl group can act as a leaving group in nucleophilic substitutions:

Reagent Conditions Product Reference
Grignard reagents (RMgX)Dry THF, 0°C to rtAlkylated tetrahydroisoquinoline derivatives
Amines (RNH₂)DCC, DMAP, CH₂Cl₂Urea or thiourea analogs

Tetrahydroisoquinoline Ring Modifications

The saturated ring system undergoes oxidation, aromatization, and cycloaddition reactions.

Oxidation to Isoquinoline

Reagent Conditions Product Reference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)1,4-Dioxane/THF, refluxAromatized isoquinoline derivative
KMnO₄H₂O, heatIsoquinoline-2-carboxylic acid

Application :

  • DDQ-mediated aromatization is stereospecific and retains the carboxylate functionality .

1,3-Dipolar Cycloaddition

The tetrahydroisoquinoline core participates in cycloadditions with dipolarophiles (e.g., nitrile oxides):

Dipolarophile Conditions Product Reference
Nitrile oxidesToluene, 80°CFused bicyclic isoxazoline derivatives
AzidesCu(I) catalyst, "click" conditionsTriazole-linked conjugates

Thiophene Functionalization

The thiophen-2-ylmethyl group undergoes electrophilic substitutions:

Reaction Conditions Product Reference
SulfonationH₂SO₄, SO₃Sulfonated thiophene derivative
HalogenationNBS, CCl₄, lightBrominated thiophene analog

Limitations :

  • Harsh conditions may lead to decomposition of the tetrahydroisoquinoline ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds :

Methyl 1-[(3,4-Dimethoxyphenyl)methyl]-7-propoxy-THIQ-2-carboxylate (8c)

  • Substituents: 3,4-Dimethoxyphenylmethyl (position 1), propoxy (position 7).
  • Synthesis: Prepared via alkylation of intermediate 7c with 8a, yielding 27% .
  • Comparison : The dimethoxyphenyl group provides strong electron-donating effects, contrasting with the target compound’s thiophene. Lower yields (20–27%) in similar syntheses suggest challenges in introducing bulky substituents .

Methyl 2-(4-Chlorobenzyl)-THIQ-3-carboxylate (13)

  • Substituents: 4-Chlorobenzyl (position 2), methyl carboxylate (position 3).
  • Synthesis: Alkylation of methyl THIQ-3-carboxylate with 4-chlorobenzyl bromide (60°C, DMF) .
  • Comparison : Positional differences (carboxylate at C3 vs. C2) and the chlorine atom ’s electronegativity may alter receptor binding compared to the target compound’s thiophene-carbamoyl group .

BI82231 (Methyl 7-fluoro-1-[(4-methylpyrimidin-2-yl)carbamoyl]-THIQ-2-carboxylate) Substituents: Fluoro (position 7), 4-methylpyrimidin-2-yl carbamoyl (position 1).

Structural and Functional Analysis

Table 1: Key Features of Compared Compounds
Compound Name Substituents (Position) Synthesis Yield Notable Properties
Target Compound 1-(Thiophen-2-ylmethyl)carbamoyl (C1), methyl carboxylate (C2) N/A Thiophene enhances π-π interactions
8c 1-(3,4-Dimethoxyphenyl)methyl (C1), 7-propoxy (C7) 27% Electron-donating groups for receptor binding
13 2-(4-Chlorobenzyl) (C2), methyl carboxylate (C3) Not reported Chlorine increases electronegativity
BI82231 1-(4-Methylpyrimidin-2-yl)carbamoyl (C1), 7-fluoro (C7) Not reported Fluorine and pyrimidine improve stability
Key Observations :
  • Electronic Effects : Thiophene (target) vs. dimethoxyphenyl (8c) vs. pyrimidine (BI82231) alter electron density, impacting receptor affinity.
  • Steric Effects : Bulky substituents (e.g., pyrimidine in BI82231) may hinder or enhance binding depending on the target pocket.
  • Synthesis Challenges : Low yields in compounds suggest that introducing substituents at C7 or C1 requires optimized conditions .

Spectroscopic and Analytical Data

  • NMR Analysis : and highlight that THIQ derivatives exhibit complex splitting patterns due to rotational isomers (e.g., 60:40 rotamers in compounds 226t/227t) . The target compound’s thiophene protons would likely show distinct aromatic signals (~6.5–7.5 ppm).
  • Chromatography : Silica gel column chromatography () is commonly used for purification, though yields vary widely (20–99%) .

Implications for Drug Design

  • Thiophene Advantage : The target compound’s thiophene may offer improved lipophilicity and metabolic stability compared to phenyl or pyrimidine groups .
  • Positional Sensitivity : Carbamoyl at C1 (target) vs. C3 (compound 13) could dramatically alter pharmacological profiles due to spatial orientation in binding pockets .

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for ester and carbamoyl groups) .
  • ¹H-NMR : Assignments include:
    • Thiophene protons (δ 6.8–7.2 ppm, multiplet).
    • Tetrahydroisoquinoline methylene/methine protons (δ 2.5–4.5 ppm).
    • Ester methyl group (δ 3.6–3.8 ppm, singlet) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydroisoquinoline ring conformation .

Advanced: How can reaction conditions be optimized to improve the yield of the carbamoyl coupling step?

Methodological Answer :
Key variables include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility, while avoiding side reactions .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes carbamate degradation. Post-reaction warming to room temperature ensures completion .
  • Workup Strategy : Acid-base extraction removes unreacted amines, while silica gel chromatography isolates the product from byproducts .

Advanced: How should researchers resolve contradictions between X-ray crystallography data and NMR-based structural assignments?

Q. Methodological Answer :

  • Dynamic Effects : NMR may average signals due to conformational flexibility (e.g., tetrahydroisoquinoline ring puckering), whereas X-ray provides a static snapshot. Compare temperature-dependent NMR with crystallographic data to identify dynamic regions .
  • Crystallization Artifacts : Ensure the crystal analyzed represents the dominant conformation in solution. Use solvents matching the reaction medium (e.g., ethanol) for crystallization .
  • Computational Validation : Density Functional Theory (DFT) calculations can predict stable conformers and compare with experimental data .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in pharmacological assays?

Q. Methodological Answer :

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify key residue interactions .

Advanced: How can regioselectivity challenges during thiophene functionalization be addressed?

Q. Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl or nitro groups) at the 5-position of thiophene to direct coupling to the 2-position .
  • Steric Control : Use bulky reagents (e.g., tert-butyl carbamates) to favor less hindered reaction sites .
  • Catalytic Strategies : Palladium-catalyzed C–H activation selectively functionalizes the 2-position of thiophene without pre-activation .

Advanced: What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Oxidative Stress Testing : Expose to hydrogen peroxide (0.3% v/v) and analyze by LC-MS for oxidation byproducts .
  • Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

Advanced: How can impurity profiles be characterized during scale-up synthesis?

Q. Methodological Answer :

  • LC-MS/MS : Identify impurities at ppm levels, focusing on common byproducts (e.g., unreacted tetrahydroisoquinoline or hydrolyzed esters) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
  • Stability-Indicating Methods : Use HPLC with diode-array detection to distinguish degradation products from synthetic impurities .

Advanced: What mechanistic insights can be gained from kinetic studies of the carbamoyl coupling reaction?

Q. Methodological Answer :

  • Rate-Limiting Step Determination : Use stopped-flow NMR to track intermediate formation (e.g., active ester or acyloxyborane species) .
  • Activation Energy Calculation : Perform reactions at multiple temperatures (10–50°C) and apply the Arrhenius equation to derive Eₐ .
  • Catalyst Turnover Analysis : Titrate catalyst loading (0.1–10 mol%) and correlate with yield to assess efficiency .

Advanced: How should researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes?

Q. Methodological Answer :

  • Recombinant CYP Assays : Use human CYP isoforms (e.g., CYP3A4, CYP2D6) expressed in microsomes. Measure metabolite formation via LC-MS .
  • Inhibition Kinetics : Determine IC₅₀ values using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH-enriched microsomes to assess irreversible binding .

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